5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid
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Overview
Description
5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid can be achieved through several synthetic routes. Another approach is the cycloaddition of diazoalkanes with a carbon-sulfur bond, referred to as the Pechmann synthesis . Industrial production methods often involve the use of preformed thiadiazole intermediates, which are then elaborated into the desired compound through various chemical transformations .
Chemical Reactions Analysis
5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various substituted aldehydes . Major products formed from these reactions include thiadiazole derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit various protein kinases involved in cancer development . Additionally, this compound has been investigated for its antimicrobial properties, with studies demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria . In material science, thiadiazole derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The mesoionic character of the thiadiazole ring allows it to cross cellular membranes and interact strongly with biological targets . This interaction can lead to the inhibition of protein kinases, which play a crucial role in cellular proliferation and motility, thereby exerting anticancer effects .
Comparison with Similar Compounds
5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid can be compared with other similar compounds such as 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid and 5-phenyl-1,2,3-thiadiazole-4-carboxylic acid . While these compounds share a similar core structure, the presence of different substituents can significantly influence their biological activities and applications. For example, the chlorinated derivative exhibits stronger antibacterial activity, whereas the phenyl-substituted compound has advanced pharmacokinetics in rats .
Properties
Molecular Formula |
C5H4N2O2S2 |
---|---|
Molecular Weight |
188.2 g/mol |
IUPAC Name |
5,6-dihydrothieno[3,2-d]thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S2/c8-4(9)3-1-2-5(10-3)11-7-6-2/h3H,1H2,(H,8,9) |
InChI Key |
PGGSPJUJAUWNCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=C1N=NS2)C(=O)O |
Origin of Product |
United States |
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